molecular formula C12H15N3O2 B2654432 tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate CAS No. 187163-71-9

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate

Cat. No. B2654432
CAS RN: 187163-71-9
M. Wt: 233.271
InChI Key: YQXDVAWQTLDPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate” is a chemical compound . It is also known by its CAS number 187163-71-9 . The compound is used in various scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

A study focused on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, highlighting the versatility of pyridine derivatives in creating complexes with potential applications in catalysis and material science (Bonnet et al., 2003). This research underscores the adaptability of pyridine structures in constructing complex molecules with specific properties.

Advanced Material Applications

Research on 4-tert-butylpyridine addition to redox electrolytes used in dye-sensitized TiO2 solar cells reveals its significant impact on improving solar cell performance (Boschloo et al., 2006). This study exemplifies how modifications to pyridine structures can enhance material properties for renewable energy applications.

Organic Synthesis and Reactions

Work on the preparation and Diels-Alder reaction of 2-Amido substituted furan showcases the utility of tert-butyl and pyridine derivatives in facilitating complex organic reactions (Padwa et al., 2003). This research highlights the role of these compounds in synthesizing new molecules with potential pharmacological applications.

Environmental and Photocatalytic Studies

Studies on the degradation pathways during the treatment of methyl tert-butyl ether by UV/H2O2 process demonstrate the environmental relevance of tert-butyl compounds in water treatment technologies (Stefan et al., 2000). It indicates the potential of tert-butyl derivatives in addressing pollution and environmental degradation.

Medicinal Chemistry Applications

Research into the synthesis, antiarrhythmic, and hypotensive activity of certain ureas and carbamates, including phenyl N-substituted carbamates, sheds light on the therapeutic potential of compounds with tert-butyl and pyridine moieties (Chalina et al., 1998). This study underscores the importance of these derivatives in developing new medications.

properties

IUPAC Name

tert-butyl N-(5-cyano-6-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-9(7-13)5-6-10(14-8)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXDVAWQTLDPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-cyano-6-methylpyridine (10.0 g, 75.1 mmol), (BOC)2O (16.39 g, 75.1 mmol), triethylamine (11.5 ml, 82.6 mmol) and DMAP (0.92 g, 7.5 mmol) in methylene chloride (200 ml) was stirred for 3 h. More triethylamine (4.22 ml) and (BOC2)O (1.64 g) were added and after 16 h the reaction was diluted with ethyl acetate and was washed with 1M AcOH (3 times), dried (Na2SO4) and evaporated in vacuo to give dark brown solid. The crude product was purified by flash column chromatography (10% ethylacetate/hexanes) to give the title compound as a white solid:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.39 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.92 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.